molecular formula C13H15ClN2O B2809618 1-(7-Chloro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)prop-2-en-1-one CAS No. 2189108-72-1

1-(7-Chloro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)prop-2-en-1-one

Cat. No.: B2809618
CAS No.: 2189108-72-1
M. Wt: 250.73
InChI Key: BSTVLGOBQJRIGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(7-Chloro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)prop-2-en-1-one is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions. This particular compound is characterized by its unique structure, which includes a chloro and methyl group attached to the benzodiazepine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Chloro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)prop-2-en-1-one typically involves several steps:

    Formation of the Benzodiazepine Core: This is usually achieved through the condensation of an appropriate amine with a benzoyl chloride derivative.

    Introduction of the Chloro and Methyl Groups: Chlorination and methylation reactions are performed to introduce the chloro and methyl groups at the desired positions on the benzodiazepine ring.

    Formation of the Prop-2-en-1-one Moiety: This involves the reaction of the benzodiazepine intermediate with an appropriate aldehyde or ketone under basic or acidic conditions to form the prop-2-en-1-one group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(7-Chloro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives, which may have different pharmacological properties.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its activity.

    Substitution: Halogenation, alkylation, and other substitution reactions can modify the benzodiazepine core or the prop-2-en-1-one moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and alkyl halides (R-X) are used under various conditions (acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce fully or partially reduced forms of the compound.

Scientific Research Applications

1-(7-Chloro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other benzodiazepine derivatives.

    Biology: Studies on its interaction with biological targets, such as receptors and enzymes, help in understanding its pharmacological effects.

    Medicine: Research on its therapeutic potential for treating anxiety, insomnia, and other conditions.

    Industry: Its derivatives are explored for use in various industrial applications, including as intermediates in the synthesis of other pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(7-Chloro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)prop-2-en-1-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of chloride ion channels.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its strong anxiolytic effects and shorter half-life compared to diazepam.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

1-(7-Chloro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)prop-2-en-1-one is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other benzodiazepines. The presence of the prop-2-en-1-one moiety, in particular, may influence its binding affinity and efficacy at the GABA receptor.

Properties

IUPAC Name

1-(7-chloro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O/c1-3-13(17)16-8-4-7-15(2)11-6-5-10(14)9-12(11)16/h3,5-6,9H,1,4,7-8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSTVLGOBQJRIGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(C2=C1C=CC(=C2)Cl)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.